molecular formula C10H17F3N2O2 B1480049 2-Amino-1-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one CAS No. 2097999-91-0

2-Amino-1-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one

Cat. No.: B1480049
CAS No.: 2097999-91-0
M. Wt: 254.25 g/mol
InChI Key: WOILCNDJMIUUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one, or 2-AEP, is a synthetic compound with a variety of applications. It is used in the synthesis of other compounds and as a starting material for drug synthesis. Its structure makes it an ideal candidate for a wide range of biochemical and physiological studies. In

Scientific Research Applications

2-AEP is a useful compound for a variety of scientific research applications. It has been used in the synthesis of other compounds, such as dimethylaminopyrrolidines, which are useful in the study of enzyme inhibitors and drug design. It has also been used in the synthesis of a variety of other compounds, such as amino acids, peptides, and small molecules. In addition, 2-AEP has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory drugs and antibiotics.

Mechanism of Action

The mechanism of action of 2-AEP is not well understood. It is thought to act as an inhibitor of enzymes involved in the synthesis of proteins. It is also believed to interact with certain proteins and cell receptors, although the exact mechanism of action is not known.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-AEP are not well understood. It is thought to have anti-inflammatory, anti-fungal, and anti-bacterial properties. It has also been shown to have anticonvulsant and sedative effects. In addition, it has been shown to have an effect on the metabolism of glucose and fatty acids.

Advantages and Limitations for Lab Experiments

2-AEP has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, it is not soluble in water, which can limit its use in certain experiments. In addition, it can be difficult to purify and can be degraded by certain enzymes.

Future Directions

There are several possible future directions for the use of 2-AEP. It could be used in the development of new drugs, such as those targeting cancer or other diseases. It could also be used in the development of new enzyme inhibitors, which could be used to target specific enzymes. In addition, it could be used in the development of new compounds for use in drug delivery systems. Finally, it could be used in the development of new compounds for use in biotechnology and nanotechnology.

Properties

IUPAC Name

2-amino-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-2-17-6-7-4-15(9(16)3-14)5-8(7)10(11,12)13/h7-8H,2-6,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOILCNDJMIUUGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C(F)(F)F)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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